(E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
The compound (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS: 477285-19-1) is a thiazole-based heterocyclic molecule with a complex substitution pattern. Its molecular formula is C₁₇H₉Cl₂FN₄S, and it features a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 4 and a dichlorophenyl-hydrazonoyl cyanide moiety at position 2 . The (E)-configuration of the hydrazonoyl cyanide group is critical for its stereochemical stability.
Properties
IUPAC Name |
(2E)-N-(2,5-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN4S/c18-11-3-6-13(19)14(7-11)23-24-15(8-21)17-22-16(9-25-17)10-1-4-12(20)5-2-10/h1-7,9,23H/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEOCHOKOLYIAR-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)Cl)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)Cl)/C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors One common route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Core Structural Differences
The compound’s 1,3-thiazole core distinguishes it from triazole-based analogs, such as:
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): A triazole derivative with two chlorophenyl groups and hydrogen-bonded hexamers in its crystal structure .
- Etaconazole and Propiconazole (): Commercial triazole fungicides with 2,4-dichlorophenyl and alkyl substituents .
Key Comparison Table
Substituent Effects on Properties
- Halogen Positioning : The target compound’s 3,5-dichlorophenyl group contrasts with the 2,4-dichlorophenyl in commercial triazoles. This positional difference may influence steric hindrance and electronic effects, altering binding affinity in biological systems .
- Fluorophenyl vs.
- Hydrazonoyl Cyanide: This functional group is absent in triazole pesticides, offering unique reactivity for further chemical modifications (e.g., cyclization or nucleophilic additions) .
Physicochemical and Crystallographic Comparisons
- Hydrogen Bonding : The triazole derivative in forms N–H···O/S and O–H···S hydrogen bonds , resulting in a stable hexameric crystal structure . In contrast, the target compound’s thiazole core and cyanide group may favor π-π stacking or dipole interactions, though crystallographic data are unavailable.
- Solubility and Stability: The triazole fungicides’ alkyl chains (ethyl/propyl) enhance lipophilicity, aiding membrane penetration. The target compound’s rigid thiazole core and polar cyanide group likely reduce solubility in non-polar media .
Research Implications and Gaps
- Synthetic Accessibility : The target compound’s synthesis route (unreported in evidence) may differ from triazole analogs, which often employ nucleophilic substitution or cyclocondensation .
- Positional Isomerism : The discrepancy between 2,5- and 3,5-dichlorophenyl substituents requires clarification, as positional isomers can exhibit vastly different bioactivities .
Biological Activity
The compound (E)-N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Structural Overview
This compound features:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Substituents : It is substituted with a 2,5-dichlorophenyl group and a 4-fluorophenyl group, which are critical for its biological activity.
- Cyanide Group : Enhances reactivity and potential biological effects.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 0.22 to 0.25 μg/mL against significant bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Synergistic Effects : The compound has shown synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their effectiveness against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Lines Tested : It has demonstrated antiproliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (Caco-2) cancer cells .
- Mechanism of Action : The compound acts by inhibiting key kinases involved in cell proliferation, which is crucial for cancer growth. This includes targeting Flt-3 and CDK4/6 pathways .
Research Findings
Several studies have explored the synthesis and biological activities of thiazole derivatives similar to this compound:
- Synthesis Techniques : Multi-step organic reactions are typically employed for synthesizing this compound. Techniques include ultrasound-assisted synthesis to enhance yields .
- Case Study - Antimicrobial Evaluation :
-
Structure-Activity Relationship (SAR) :
- SAR studies indicate that the presence of halogenated phenyl groups significantly enhances biological activity. The unique combination of substituents in this compound contributes to its distinct profile .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl) carbonohydrazonoyl dicyanide | Contains chlorophenyl groups | Antibacterial, antioxidant |
| 4-Chlorobenzyl cyanide | Lacks thiazole ring | Antimicrobial |
| 2-Methyl-benzimidazole complexes | Contains benzimidazole | Higher pathogenic action than free ligands |
The unique structural arrangement of this compound sets it apart from other compounds in terms of its biological activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
